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Compound of Interest

Compound Name: Penam

Cat. No.: B1241934

Application Note: Spectroscopic Analysis of Penam
Compounds

Audience: Researchers, scientists, and drug development professionals.

Introduction The penam class of compounds, characterized by a thiazolidine ring fused to a 3-
lactam ring, forms the core structure of penicillin antibiotics. The precise structural elucidation
and characterization of these molecules are critical in drug development, quality control, and
research. This document outlines the application of three key spectroscopic techniques—
Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)
—for the analysis of penam compounds. Detailed protocols and representative data are
provided to guide researchers in this process.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of
penam derivatives. Both 1H and 3C NMR provide detailed information about the molecular
skeleton and the chemical environment of individual atoms.

Data Presentation: *H and **C NMR

The chemical shifts of the penam core are highly characteristic. The following tables
summarize typical chemical shift ranges for the key protons and carbons of a penicillin
derivative (e.g., Penicillin G) in a common NMR solvent like DMSO-de.
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Table 1: Typical *H NMR Chemical Shifts for Penicillin G Core (in DMSO-ds)

Chemical Shift Lo
Proton Multiplicity Notes
(ppm)
H-2 ~5.4-5.6 d
H-5 ~5.3-5.5 d
Coupling to H-5 and
H-6 ~3.9-4.1 dd _ _
side-chain NH
C(2)-CHs (a) ~1.4-1.6 s
C(2)-CHs (B) ~1.5-1.7 s
) ) Exchangeable with
Side-Chain NH ~8.0-9.0 d

D20

| Carboxylate OH | ~12.0-13.0 |

br s | For free acid form, exchangeable |

Table 2: Typical 13C NMR Chemical Shifts for Penicillin G Core (in DMSO-ds)[1][2][3]

Carbon Chemical Shift (ppm) Notes
C=0 (B-lactam) ~175-177

C=0 (Amide) ~170-173

C=0 (Carboxylate) ~165-170

C-2 ~70-72

C-5 ~65-67

C-6 ~58-60

| C(2)-(CHs)2 | ~26-32 | Two distinct signals often observed |

Experimental Protocol: NMR Analysis

e Sample Preparation:
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o Accurately weigh 5-10 mg of the penam compound.

o Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,
DMSO-ds, D20, or CDCIs) in a clean, dry vial.[4]

o Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if
necessary.

o Transfer the solution to a standard 5 mm NMR tube.

o Add a small amount of a reference standard, such as tetramethylsilane (TMS), if the
solvent does not contain it.

e Instrumental Analysis:

o Place the NMR tube in the spectrometer's autosampler or manually insert it into the
magnet.

o Tune and shim the instrument to ensure a homogeneous magnetic field.

o Acquire a standard *H NMR spectrum. Typical parameters include a 30° pulse angle, a 2-
second relaxation delay, and 16-64 scans.

o Acquire a proton-decoupled 13C NMR spectrum. Due to the low natural abundance of 13C,
more scans (e.g., 1024 or more) and a longer relaxation delay may be required.[3]

» Data Processing:

[e]

Apply Fourier transformation to the acquired Free Induction Decay (FID).

[e]

Phase the spectrum correctly.

o

Calibrate the chemical shift axis using the reference signal (TMS at O ppm or the residual
solvent peak).

o

Integrate the signals in the 'H NMR spectrum to determine proton ratios.

Infrared (IR) Spectroscopy
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IR spectroscopy is a rapid and effective method for identifying the key functional groups
present in penam compounds, most notably the characteristic carbonyl stretching vibrations.

Data Presentation: Characteristic IR Absorptions

The [-lactam carbonyl absorption is a hallmark of the penam structure and appears at an
unusually high wavenumber due to ring strain.

Table 3: Characteristic IR Absorption Frequencies for Penam Compounds[5][6][7]

. Wavenumber .
Functional Group Intensity Notes
(cm™)
B-Lactam C=0 High frequency due
1770-1800 Strong . .
Stretch to ring strain.[7]
_ From the acyl side
Amide C=0 Stretch 1640-1680 Strong )
chain.
Carboxylate C=0 For the salt form (e.qg.,
1590-1620 Strong o ]
Stretch penicillin G sodium).
Carboxylic Acid C=0 )
1700-1730 Strong For the free acid form.
Stretch
Carboxylic Acid O-H For the free acid form.
2500-3300 Strong, Broad
Stretch [8]

| N-H Stretch (Amide) | 3250-3400 | Medium | |

Experimental Protocol: IR Analysis (KBr Pellet Method)

e Sample Preparation:
o Place approximately 1-2 mg of the dry penam compound into an agate mortar.
o Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).

o Gently grind the mixture with a pestle until a fine, homogeneous powder is obtained.
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o Transfer a small amount of the powder into a pellet-forming die.

e Instrumental Analysis:

o Place the die into a hydraulic press and apply pressure (typically 8-10 tons) for several
minutes to form a transparent or translucent pellet.

o Carefully remove the pellet from the die and place it in the sample holder of the FT-IR

spectrometer.
o Record a background spectrum of the empty sample compartment.

o Acquire the sample spectrum over a range of 4000-400 cm~1. Typically, 16-32 scans are
co-added to improve the signal-to-noise ratio.

» Data Processing:

o The instrument software will automatically ratio the sample spectrum against the
background.

o Label the significant peaks in the spectrum corresponding to the functional groups listed in
Table 3.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the penam compound and offers
structural information through the analysis of its fragmentation patterns. Electrospray ionization
(ESI) is a common soft ionization technique used for these molecules.

Data Presentation: Common Mass Fragments

The fragmentation of the penam core often involves the cleavage of the B-lactam ring, leading
to characteristic fragment ions.

Table 4: Common Fragment lons of Penicillin G in Mass Spectrometry
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m/z Value Fragment Identity Notes

Depends on positive or
negative ion mode. For

[M+H]* or [M-H]~ Molecular lon o
Penicillin G (C16H18N204S),
MW is 334.39.
[C7H10NOsS]*, resulting from
176 Thiazolidine ring fragment the cleavage of the -lactam
ring.
) ] [CaHa0O2N]*, corresponds to
160 Side-chain fragment

the phenylacetyl group.

| 91 | Tropylium ion | [C7H~7]*, @ common fragment from the benzyl group of the side chain. |

Experimental Protocol: ESI-MS Analysis

e Sample Preparation:

o Prepare a dilute solution of the penam compound (approx. 10-50 pg/mL) in a suitable
solvent system, typically a mixture of water and acetonitrile or methanol, often with a small
amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion
mode) to aid ionization.[9]

e Instrumental Analysis:
o Set up the ESI-MS instrument. Typical parameters include:
» |onization Mode: Positive or Negative Electrospray lonization (ESI).
» Capillary Voltage: 3-5 kV.
» Nebulizing Gas Flow: Set according to instrument recommendations.

= Drying Gas Flow and Temperature: Optimized to ensure efficient desolvation (e.g., 8-12
L/min at 300-350 °C).
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o Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 pL/min)
using a syringe pump.

o Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-500 amu).

o Data Processing and Analysis:
o ldentify the molecular ion peak ([M+H]*, [M+Na]*, or [M-H]").

o To obtain fragmentation data, perform a tandem MS (MS/MS) experiment. In this, the
molecular ion is selected in the first mass analyzer, fragmented (e.g., via collision-induced
dissociation - CID), and the resulting fragment ions are analyzed in the second mass
analyzer.[10]

o Correlate the observed fragment ions with the known structure of the penam compound to
confirm its identity.[11][12]

Workflow for Spectroscopic Analysis

The following diagram illustrates the integrated workflow for the complete spectroscopic
characterization of a penam compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1241934?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

